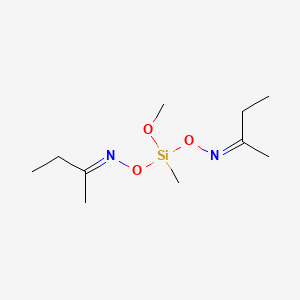
5-Methylethylone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Methylethylone typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Methylethylone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methylethylone involves its interaction with monoamine transporters, leading to the release of neurotransmitters such as serotonin, norepinephrine, and dopamine . This results in increased synaptic concentrations of these neurotransmitters, contributing to its stimulant and empathogenic effects. The molecular targets include serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT) .
Comparison with Similar Compounds
5-Methylethylone is structurally and functionally similar to other cathinones such as:
- Methylone
- Ethylone
- Butylone
- Eutylone
- Ephylone
- Isohexylone
- N-Ethylhexylone
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzodioxole ring, which may influence its pharmacological properties and potency .
Properties
CAS No. |
1364933-82-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one |
InChI |
InChI=1S/C13H17NO3/c1-4-14-9(3)12(15)10-5-8(2)13-11(6-10)16-7-17-13/h5-6,9,14H,4,7H2,1-3H3 |
InChI Key |
YCLKQJDSTUZDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC2=C(C(=C1)C)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


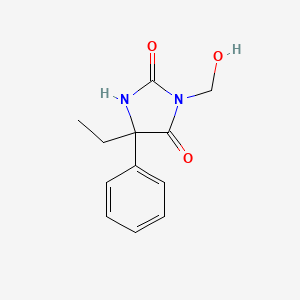
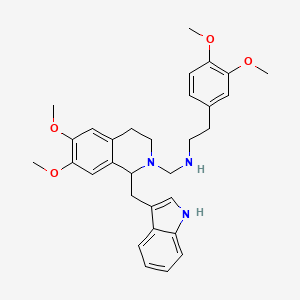
![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)
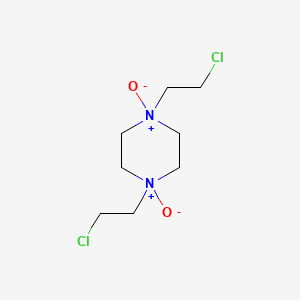
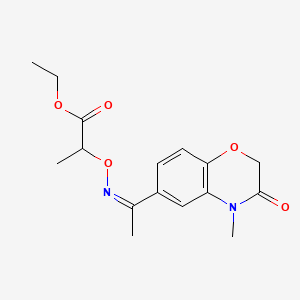
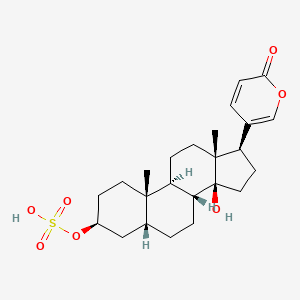

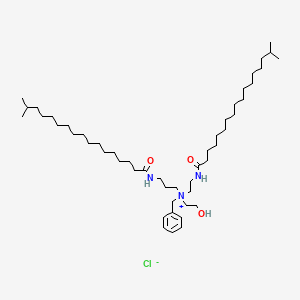
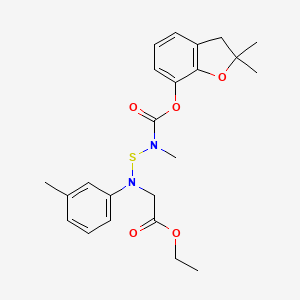

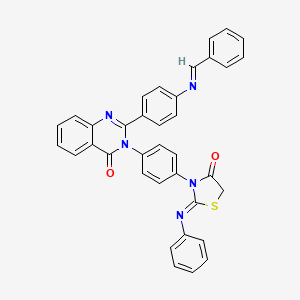
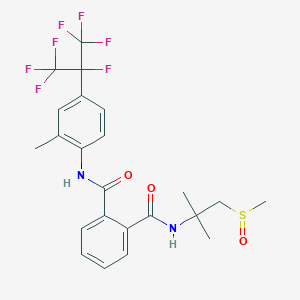
![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)
